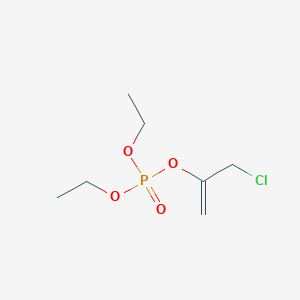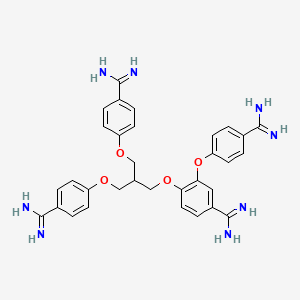
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of phenol ethers and is characterized by the presence of amidinophenoxy groups attached to a propane backbone. It has garnered interest due to its potential biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane typically involves the reaction of 1,3-dihydroxypropane with p-amidinophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as acetone or ethanol. The reaction mixture is heated to a specific temperature, usually around 50-70°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amidinophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane involves its interaction with specific molecular targets. The amidinophenoxy groups are known to interact with biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects, making the compound a candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propamidine: A related compound with similar antimicrobial properties.
Hexamidine: Another compound with amidine groups, used as an antimicrobial agent.
Pentamidine: Known for its use in treating certain infections.
Uniqueness
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is unique due to its specific chemical structure, which allows for multiple functionalizations. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
82332-92-1 |
|---|---|
Molekularformel |
C32H34N8O4 |
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
3-(4-carbamimidoylphenoxy)-4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]propoxy]benzenecarboximidamide |
InChI |
InChI=1S/C32H34N8O4/c33-29(34)20-1-8-24(9-2-20)41-16-19(17-42-25-10-3-21(4-11-25)30(35)36)18-43-27-14-7-23(32(39)40)15-28(27)44-26-12-5-22(6-13-26)31(37)38/h1-15,19H,16-18H2,(H3,33,34)(H3,35,36)(H3,37,38)(H3,39,40) |
InChI-Schlüssel |
ARWJZABTRJHKFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OCC(COC2=CC=C(C=C2)C(=N)N)COC3=C(C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


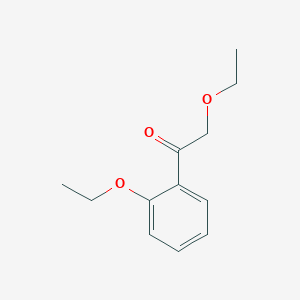
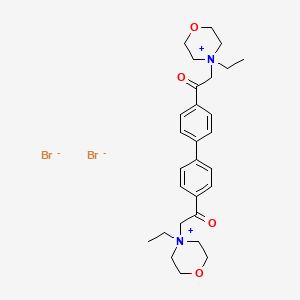
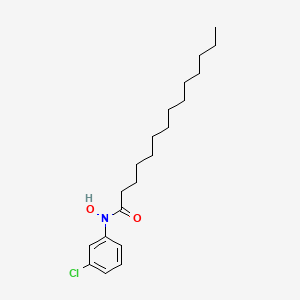

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
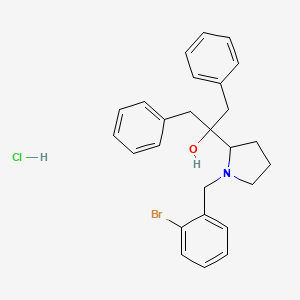

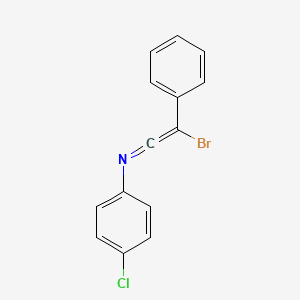
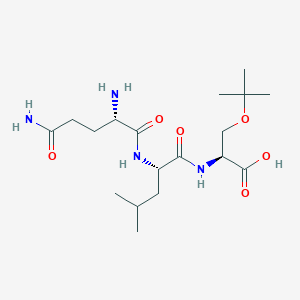
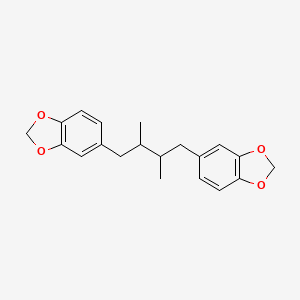
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
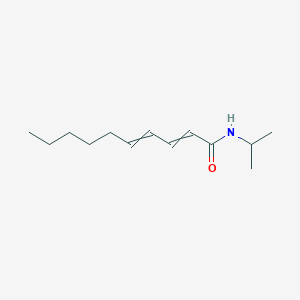
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
